molecular formula C18H24N2O5 B112290 (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one CAS No. 215121-89-4

(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one

Cat. No. B112290
CAS RN: 215121-89-4
M. Wt: 348.4 g/mol
InChI Key: NPWBAMOQBLYFEH-AWEZNQCLSA-N
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Description

(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one is a piperazinone derivative that has been extensively studied as a potential therapeutic agent. It is derived from the piperazinone family of compounds, which are known for their anti-inflammatory, anti-tumor, and antiviral activities. The compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral activities. It has been used in the laboratory for a variety of research applications, including drug discovery, drug delivery, and drug development.

Scientific Research Applications

  • Synthesis of Enantiomerically Pure Piperazines : The compound is used in the efficient one-pot synthesis of enantiomerically pure 3-substituted piperazines, which are valuable for chiral drug synthesis. This methodology employs a sequence of reactions including Ugi-4 component reaction, Boc-deprotection, intramolecular cyclisation, and reduction (Jida & Ballet, 2018).

  • Synthesis of Quinazolinone Derivatives : It's involved in the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one, highlighting its role in creating complex organic molecules with potential pharmaceutical applications (Acharyulu et al., 2010).

  • Development of Novel Piperazine Derivatives : Research demonstrates its use in creating various 4-acyl-1-[2-aryl-1-diazenyl]piperazines, which are a novel class of compounds synthesized via diazotization and coupling reactions (LittleVanessa Renee & VaughanKeith, 2014).

  • PET Probe for Imaging Enzyme PIM1 : It is instrumental in synthesizing a potent and selective inhibitor for the enzyme PIM1, which is a potential PET probe for imaging this enzyme. This showcases its application in medical imaging and diagnostics (Gao et al., 2013).

  • Biological Evaluation and Characterization : Studies include the synthesis and characterization of derivatives of N-Boc piperazine, which have been evaluated for antibacterial and antifungal activities, displaying moderate activity against several microorganisms (Kulkarni et al., 2016).

properties

IUPAC Name

2-[(3S)-3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-10-9-19(12-15(21)22)16(23)14(20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWBAMOQBLYFEH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)[C@@H]1CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373211
Record name [(3S)-3-Benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one

CAS RN

215121-89-4
Record name [(3S)-3-Benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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